molecular formula C10H11Cl2N3 B8188914 1-Benzyl-5-chloromethyl-1H-[1,2,4]triazole hydrochloride CAS No. 1187928-74-0

1-Benzyl-5-chloromethyl-1H-[1,2,4]triazole hydrochloride

Cat. No.: B8188914
CAS No.: 1187928-74-0
M. Wt: 244.12 g/mol
InChI Key: OIKQGZPCZGPQEU-UHFFFAOYSA-N
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Description

1-Benzyl-5-chloromethyl-1H-[1,2,4]triazole hydrochloride is a triazole-derived compound featuring a benzyl group at the 1-position and a chloromethyl substituent at the 5-position of the triazole ring. The hydrochloride salt enhances its solubility in polar solvents, which is critical for pharmaceutical applications.

Properties

IUPAC Name

1-benzyl-5-(chloromethyl)-1,2,4-triazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3.ClH/c11-6-10-12-8-13-14(10)7-9-4-2-1-3-5-9;/h1-5,8H,6-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKQGZPCZGPQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NC=N2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187928-74-0
Record name 1H-1,2,4-Triazole, 5-(chloromethyl)-1-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187928-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of 1-Benzyl-5-chloromethyl-1H-[1,2,4]triazole hydrochloride typically involves the reaction of benzyl chloride with 5-chloromethyl-1H-[1,2,4]triazole. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Benzyl-5-chloromethyl-1H-[1,2,4]triazole hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon and copper(I) iodide .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
1-Benzyl-5-chloromethyl-1H-[1,2,4]triazole hydrochloride serves as a crucial building block in the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions to yield derivatives with enhanced properties or new functionalities.

Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial activity. Studies have shown that derivatives of this compound possess significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, compounds derived from this triazole structure have been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition comparable to established antibiotics like ciprofloxacin .

Antifungal and Anticancer Activities
The compound is also being investigated for its antifungal and anticancer properties. Its mechanism of action may involve the disruption of cellular processes in pathogens and cancer cells, leading to growth inhibition or apoptosis . In particular, the ability of certain derivatives to induce reactive oxygen species has been linked to their anticancer efficacy .

Medicinal Applications

Therapeutic Potential
There is ongoing research into the therapeutic applications of this compound for various diseases. Its structural features allow it to interact with biological targets effectively. For instance, studies have explored its role as a cannabinoid receptor ligand, which could have implications in obesity treatment and other metabolic disorders .

Industrial Uses

Material Development
In industrial contexts, this compound is utilized in the development of new materials such as polymers and coatings. Its unique chemical properties contribute to enhancing material performance in various applications.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial effects of synthesized derivatives of this compound against multiple bacterial strains. The results indicated that several derivatives exhibited Minimum Inhibitory Concentrations (MICs) lower than those of traditional antibiotics, showcasing their potential as alternative antibacterial agents .

Case Study 2: Anticancer Mechanisms

Research focusing on the anticancer mechanisms of this compound revealed that it can induce apoptosis in cancer cells through reactive oxygen species generation. This finding highlights its potential application in cancer therapy and warrants further investigation into its efficacy and safety profiles in clinical settings .

Summary Table: Applications Overview

Application AreaSpecific Use CasesNotable Findings
Chemical Synthesis Building block for pharmaceuticalsEssential for developing complex molecules
Biological Activity Antimicrobial agentsEffective against S. aureus and E. coli
Medicinal Applications Potential therapeutic agentInvestigated for cannabinoid receptor interactions
Industrial Uses Material developmentEnhances performance in polymers and coatings

Mechanism of Action

The mechanism of action of 1-Benzyl-5-chloromethyl-1H-[1,2,4]triazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural Analog: 5-Chloromethyl-1-methyl-1H-[1,2,4]triazole Hydrochloride

Key Differences :

  • Substituents: The benzyl group in the target compound is replaced by a methyl group in the analog (CAS: 104256-69-1).
  • Molecular Weight : The analog has a molecular weight of 168.02 g/mol (C₄H₇Cl₂N₃), whereas the benzyl-substituted derivative would have a higher molecular weight due to the aromatic substituent .

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (1-/5-position) Molecular Formula Molecular Weight (g/mol) Notable Properties
1-Benzyl-5-chloromethyl-1H-[1,2,4]triazole HCl Benzyl / Chloromethyl C₁₀H₁₂Cl₂N₃ ~253.14 (estimated) Enhanced lipophilicity (predicted)
5-Chloromethyl-1-methyl-1H-[1,2,4]triazole HCl Methyl / Chloromethyl C₄H₇Cl₂N₃ 168.02 Limited solubility data

Hydrogen Bonding and Crystallization

The hydrochloride salt facilitates hydrogen bonding via the chloride ion, influencing crystal packing.

Research Implications and Limitations

  • Data Gaps : Physical properties (melting point, solubility) and detailed biological data for the benzyl-substituted compound are lacking, highlighting the need for further characterization.

Biological Activity

1-Benzyl-5-chloromethyl-1H-[1,2,4]triazole hydrochloride is a compound that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on various studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H11ClN3C_{11}H_{11}ClN_3, with a molecular weight of approximately 256.131 g/mol. The compound features a triazole ring, which is known for its pharmacological significance due to its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

  • In vitro Studies : The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing notable inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics like ampicillin and ciprofloxacin .
Bacterial Strain MIC (µg/mL) Standard (µg/mL)
Staphylococcus aureus2-80.5
Escherichia coli4-1625

Antifungal Activity

The compound also demonstrates antifungal properties. It has been evaluated against fungi such as Candida albicans, with results indicating effective inhibition at concentrations lower than those required for standard antifungal agents like fluconazole .

Anticancer Potential

Emerging studies suggest that this compound may have anticancer properties. It appears to inhibit the proliferation of various cancer cell lines by interfering with specific signaling pathways involved in cell growth and survival .

The mechanism through which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The chloromethyl group can interact with enzymes critical for bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Binding : Some studies indicate potential interactions with cannabinoid receptors, suggesting a multifaceted approach to its pharmacological actions .

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

  • Antibacterial Case Study : A study published in MDPI examined various derivatives of triazoles, including the target compound, demonstrating enhanced antibacterial activity compared to traditional antibiotics against resistant strains .
  • Antifungal Research : Research conducted on the antifungal capabilities revealed that the compound significantly inhibited fungal growth in controlled environments, indicating its potential for therapeutic use in fungal infections .

Q & A

Q. What are the metabolic pathways of triazole-containing compounds, and how to assess their environmental impact?

  • Methodological Answer : Triazole fungicides metabolize to 1,2,4-triazole (1,2,4-T), triazole alanine (TA), and triazole acetic acid (TAA). LC-MS/MS quantifies these metabolites in soil/water samples. Ecotoxicity is assessed via OECD 207 (earthworm tests) and EPA ECOTOX database queries .

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